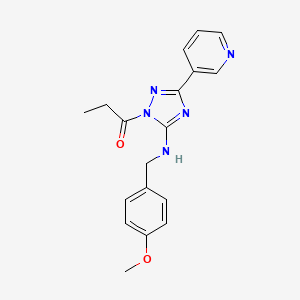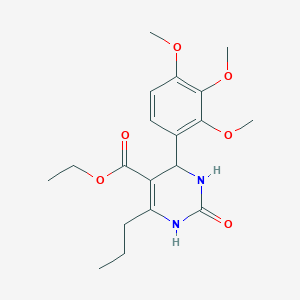
N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine, also known as MPPT, is a chemical compound that belongs to the class of triazolamides. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
科学的研究の応用
N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant properties, making it a potential candidate for the treatment of anxiety and depression. Additionally, N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to have a positive effect on learning and memory, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.
作用機序
The exact mechanism of action of N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is not fully understood, but it is believed to act as a partial agonist of the GABA-A receptor. This receptor is responsible for the inhibitory neurotransmission in the brain, and its activation leads to a decrease in neuronal excitability. Additionally, N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, two neurotransmitters that are important for regulating mood and behavior. Additionally, N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to increase the levels of BDNF, a protein that is important for the growth and survival of neurons. N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has also been shown to have anxiolytic and antidepressant properties, making it a potential candidate for the treatment of anxiety and depression.
実験室実験の利点と制限
One advantage of using N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine in lab experiments is its ability to cross the blood-brain barrier, making it an effective tool for studying the effects of drugs on the brain. Additionally, N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to have a low toxicity profile, making it safe for use in lab experiments. However, one limitation of using N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine. One area of interest is its potential as a treatment for cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine and its effects on neurotransmitter systems in the brain. Finally, more research is needed to determine the optimal dosage and administration of N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine for its potential therapeutic applications.
合成法
The synthesis of N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine involves the reaction of 4-methoxybenzyl chloride with propionyl chloride in the presence of anhydrous aluminum chloride. This reaction results in the formation of 4-methoxybenzyl propionate, which is then reacted with 3-pyridinyl hydrazine in the presence of triethylamine to yield N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine. The purity of the synthesized compound is confirmed using analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
特性
IUPAC Name |
1-[5-[(4-methoxyphenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-3-16(24)23-18(20-11-13-6-8-15(25-2)9-7-13)21-17(22-23)14-5-4-10-19-12-14/h4-10,12H,3,11H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLBZXAVYNJTAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(=NC(=N1)C2=CN=CC=C2)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-1-propionyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B5202027.png)
![4-(4-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5202042.png)

![N-[4-({[3-(benzylamino)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5202054.png)

![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B5202067.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)[(4-isopropyl-1,3-thiazol-2-yl)methyl]methylamine](/img/structure/B5202082.png)
![1-cyclohexyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5202085.png)

![N',N'''-1,6-hexanediylbis{N-[2-(4-methoxyphenyl)ethyl]urea}](/img/structure/B5202110.png)
![2-bromo-N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5202113.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5202121.png)
![3-(4-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B5202123.png)
![N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5202131.png)